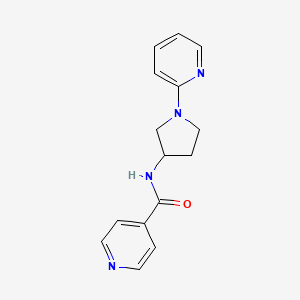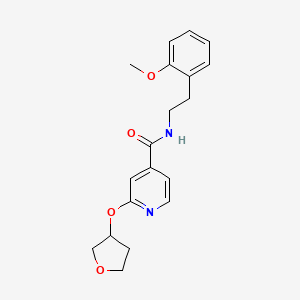
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isonicotinamide” is a complex organic compound containing a pyridine and a pyrrolidine ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .
Wissenschaftliche Forschungsanwendungen
Crystal Engineering and Pharmaceutical Cocrystals
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isonicotinamide plays a role in crystal engineering, particularly in the development of pharmaceutical cocrystals. The carboxamide-pyridine N-oxide heterosynthon, involving this compound, demonstrates a novel assembly approach through N-H...O- hydrogen bonding and C-H...O interaction, forming a triple helix architecture. This assembly method is utilized to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, indicating its potential in enhancing the physical properties of pharmaceutical compounds (Reddy, Babu, & Nangia, 2006).
Structural Landscape Exploration
The compound is also used in exploring the structural landscape of molecular complexes, such as the benzoic acid : isonicotinamide 1 : 1 cocrystal. The acid-pyridine heterosynthon, involving this compound, serves as a molecular module to investigate the high-energy structures of cocrystals, further demonstrating its utility in understanding and designing complex molecular architectures (Dubey & Desiraju, 2014).
Dearomatisation in Organic Synthesis
In organic synthesis, isonicotinamides carrying substituents such as N-furanylmethyl, N-pyrrolylalkyl, or N-thiophenylmethyl at nitrogen are shown to undergo cyclization induced by an electrophile. This process results in the formation of spirocyclic compounds where both the nucleophilic and electrophilic heterocycles are dearomatised. Such reactions highlight the role of this compound derivatives in facilitating complex synthetic transformations (Brice & Clayden, 2009).
Enhancing NMR Detectability with Labelling
The detectability of pyridine derivatives, including this compound, in NMR spectroscopy is significantly improved by introducing 2H labels. This approach, along with the signal amplification by reversible exchange (SABRE) process, highlights the compound's potential in facilitating the examination of molecular structures through enhanced NMR techniques (Norcott et al., 2018).
Coordination Polymers and Magnetic Properties
Research into coordination polymers utilizing end-on azido and pyridine carboxylate N-oxide bridges, including those with isonicotinamide, reveals their potential for displaying long-range magnetic ordering. These studies contribute to the understanding of materials with low-dimensional magnetic character, opening pathways for new magnetic material designs (He, Wang, Gao, & Yan, 2006).
Wirkmechanismus
Target of Action
Similar compounds have been shown to target various proteins and enzymes, playing significant roles in biological processes .
Mode of Action
It’s synthesized from α-bromoketones and 2-aminopyridine under certain conditions . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context and the nature of the target.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to have significant effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
N-(1-pyridin-2-ylpyrrolidin-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(12-4-8-16-9-5-12)18-13-6-10-19(11-13)14-3-1-2-7-17-14/h1-5,7-9,13H,6,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHBQEUYHDHBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=NC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2992501.png)


![N-(1-cyanoethyl)benzo[f]quinoline-5-carboxamide](/img/structure/B2992505.png)
![N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2992506.png)


![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2992513.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2992515.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2992518.png)
![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide](/img/structure/B2992520.png)
![7-Chloro-2-[[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2992522.png)
